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Compound of Interest

Compound Name: Pirimicarb-d6

Cat. No.: B1357182 Get Quote

Toxicokinetics and Metabolism
Pirimicarb is rapidly absorbed, distributed, metabolized, and excreted in mammals.[1]

Absorption, Distribution, and Excretion
Following oral administration in rats, pirimicarb is extensively absorbed, with estimates of over

80% of the administered dose being absorbed.[2] Excretion is rapid, primarily occurring through

the urine.[1][2] In rats administered a radiolabelled dose, approximately 79% of the dose was

excreted in the urine and 15% in the feces within 4 days.[3] The rate of excretion is quick, with

over 80% of the dose being eliminated within 24 hours.[3] Similarly, in a human oral dosing

study, urinary excretion of the main metabolites was almost complete within 24 hours, with

elimination half-lives ranging from 2.8 to 4.6 hours.[4] In a case of acute poisoning, the terminal

half-life of pirimicarb in plasma was estimated to be 3.8 hours.[5]

Metabolism
The metabolism of pirimicarb proceeds through two primary pathways: hydrolysis of the

carbamate ester and N-demethylation of the dimethylamino group.[1][6][7]

Hydrolysis: The carbamate moiety is hydrolyzed, leading to the formation of

hydroxypyrimidine derivatives.[6][7]

N-demethylation: The dimethylamino group on the pyrimidine ring undergoes demethylation.

[6][7]
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The major metabolites identified in the urine of mammals, including humans, are:

2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP)[7]

5,6-dimethyl-2-(methylamino)pyrimidin-4-ol (MDHP), which is the major urinary metabolite in

humans.[4]

2-amino-5,6-dimethyl-4-hydroxypyrimidine (ADHP)[7]

Other significant metabolites that retain the carbamate structure include:

Pirimicarb-desmethyl (R34836): Formed through the loss of one methyl group from the 2-

dimethylamino group.

Desmethylformamido-pirimicarb (R34885): Another carbamate-containing degradation

product.[1]

Metabolites that retain the intact carbamate structure are considered to be of toxicological

importance as they are also inhibitors of acetylcholinesterase.[1]
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Caption: Major metabolic pathways of pirimicarb in mammals.

Mechanism of Action
The primary mechanism of action for pirimicarb and its active metabolites is the inhibition of

acetylcholinesterase (AChE).[2][6] AChE is a critical enzyme responsible for the hydrolysis of

the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

By inhibiting AChE, pirimicarb causes an accumulation of ACh at the nerve endings, leading to

continuous stimulation of cholinergic receptors. This results in the characteristic signs of

cholinergic toxicity. The inhibition of AChE by carbamates like pirimicarb is typically reversible,

in contrast to the irreversible inhibition caused by organophosphates.[1]

AChE Inhibition Pathway
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Caption: Inhibition of acetylcholinesterase (AChE) by pirimicarb.

Toxicological Profile
Pirimicarb exhibits moderate to high acute toxicity upon oral ingestion.[8] The toxic effects are

primarily due to AChE inhibition.
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Parameter Species Route Value Reference

Acute Oral LD₅₀ Rat Oral 142 - 147 mg/kg [8][9]

Dermal LD₅₀ Rat Dermal >2000 mg/kg [3]

Inhalation LC₅₀ Rat Inhalation
0.86 mg/L (4

hours)
[8]

Acute Oral LD₅₀ Bobwhite Quail Oral 8.2 - 20.9 mg/kg [8][9]

Acute Oral LD₅₀ Mallard Duck Oral 17.2 mg/kg [8]

NOAEL (1-year) Dog Oral
3.5 mg/kg

bw/day
[10]

NOAEL (Acute

Neurotoxicity)
Rat Oral 10 mg/kg bw [2][10]

ADI Human -
0.007 mg/kg

bw/day
[10]

ARfD Human - 0.01 mg/kg bw [10]

LD₅₀: Lethal Dose, 50%; LC₅₀: Lethal Concentration, 50%; NOAEL: No-Observed-Adverse-

Effect Level; ADI: Acceptable Daily Intake; ARfD: Acute Reference Dose.

Metabolites that retain the carbamate structure are expected to have acute toxicity similar to

the parent compound.[1]

Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity and inhibition.[11]

[12][13]

Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine. Thiocholine

then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a

yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured at 412 nm.[12][14] The

rate of color formation is proportional to the AChE activity.
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Materials:

0.1 M Phosphate buffer (pH 8.0)

AChE enzyme solution (e.g., 1 U/mL)

10 mM DTNB solution

14 mM Acetylthiocholine iodide (AChI) solution

Test compound (Pirimicarb) solution

96-well microplate

Microplate reader

Procedure (adapted from[11]):

To each well of a 96-well plate, add:

140 µL of 0.1 M phosphate buffer (pH 8.0)

10 µL of the test compound solution (or solvent for control)

10 µL of AChE solution

Incubate the plate for 10 minutes at 25°C.

Add 10 µL of 10 mM DTNB to the reaction mixture.

Initiate the reaction by adding 10 µL of 14 mM AChI.

Immediately measure the absorbance at 412 nm using a microplate reader. Record readings

periodically for a set duration (e.g., 10 minutes).

Calculate the rate of reaction (change in absorbance per minute).

The percent inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Sample) /

Rate of Control] * 100
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Residue Analysis: QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely

adopted sample preparation technique for the analysis of pesticide residues in food matrices,

followed by detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

[15][16][17]

Workflow Diagram
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Caption: General workflow for QuEChERS sample preparation.
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LC-MS/MS Conditions for Pirimicarb and Metabolites (Example):

Chromatography: Reversed-phase LC (e.g., C18 column).[17][18]

Mobile Phase: Gradient elution with water and methanol/acetonitrile, often with an additive

like formic acid.[17]

Ionization: Electrospray Ionization (ESI) in positive mode.[17]

Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM)

mode.[18]

Pirimicarb MRM Transition: m/z 239 -> [product ion][17]

The specific product ions would be determined during method development.

This combination of QuEChERS and LC-MS/MS provides a sensitive and selective method for

the simultaneous determination of pirimicarb and its metabolites like pirimicarb-desmethyl in

complex matrices.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1357182?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

